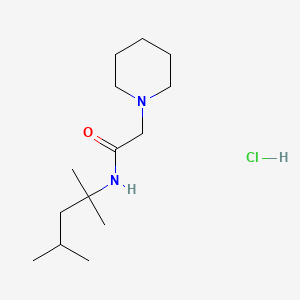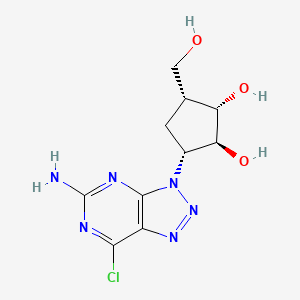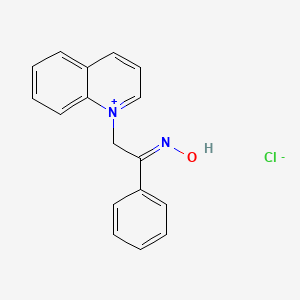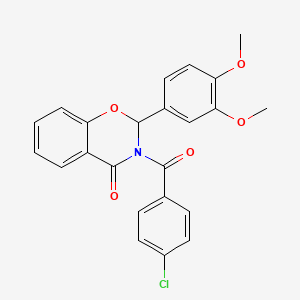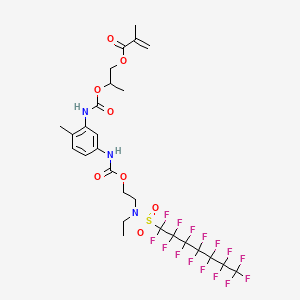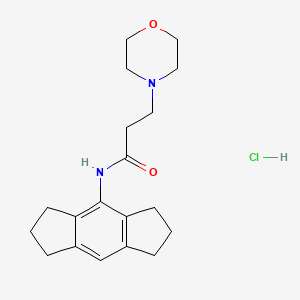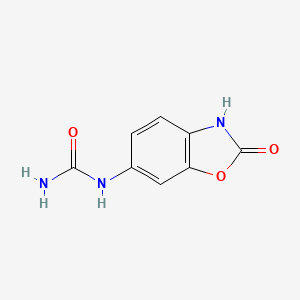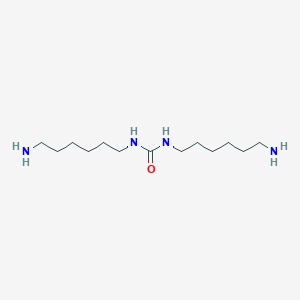
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidinol moiety linked to a pyridazinyl group, which is further substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl-substituted pyridazinyl core with piperidinol under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The piperidinol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with biological targets.
Organic Synthesis: Acts as a building block or intermediate, participating in various chemical reactions to form more complex structures.
類似化合物との比較
Similar Compounds
- 4-Piperidinol, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-methylphenyl)-3-pyridazinyl)-
- 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-
Uniqueness
4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities.
特性
CAS番号 |
93181-79-4 |
|---|---|
分子式 |
C15H16N4O3 |
分子量 |
300.31 g/mol |
IUPAC名 |
1-[6-(2-nitrophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H16N4O3/c20-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)19(21)22/h1-6,11,20H,7-10H2 |
InChIキー |
MCNXPIUSIOFZAX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


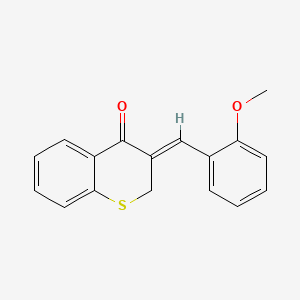
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
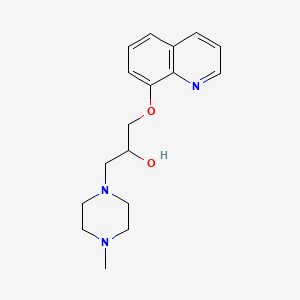

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
